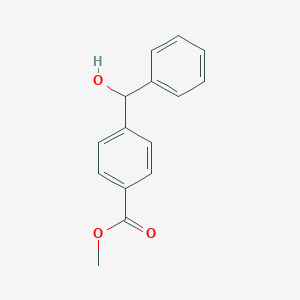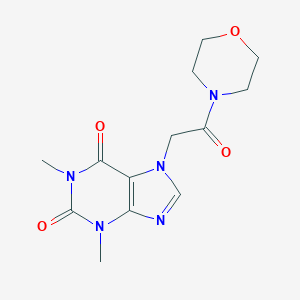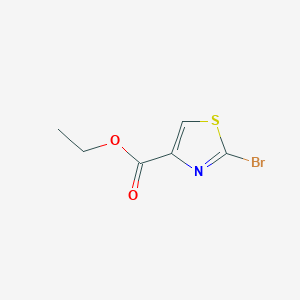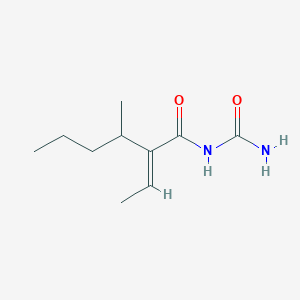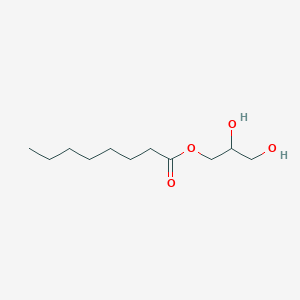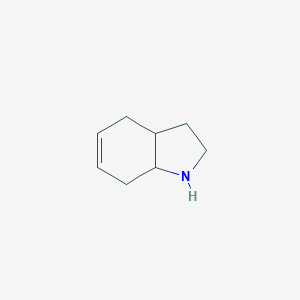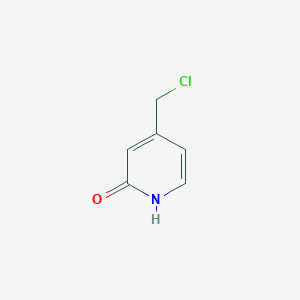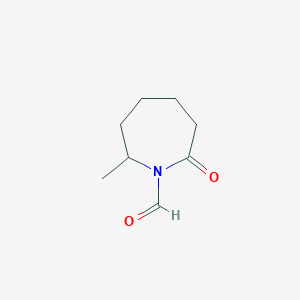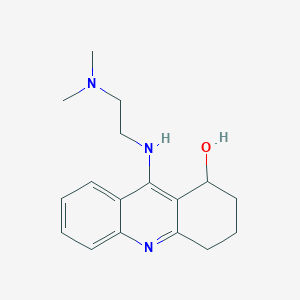
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has shown promising results in various areas of research, including biochemistry, pharmacology, and molecular biology.
Mechanism Of Action
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is not fully understood. However, it has been shown to interact with DNA and RNA, leading to the inhibition of certain enzymes and proteins. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical And Physiological Effects
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses. The compound has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been used as a fluorescent probe in imaging studies of cells and tissues.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- in lab experiments is its versatility. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues. However, one of the limitations of using this compound is its toxicity. The compound has been shown to have toxic effects on certain cells, making it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-. One area of research is the development of new synthetic methods to produce the compound more efficiently and with higher yields. Another area of research is the investigation of the compound's mechanism of action in more detail. Additionally, the compound's potential as a cancer therapy should be further explored, including studies on its efficacy and safety. Finally, the use of the compound as a fluorescent probe in imaging studies should be further investigated to optimize its performance.
Scientific Research Applications
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues.
properties
CAS RN |
104628-18-4 |
|---|---|
Product Name |
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- |
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
9-[2-(dimethylamino)ethylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C17H23N3O/c1-20(2)11-10-18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(21)16(14)17/h3-4,6-7,15,21H,5,8-11H2,1-2H3,(H,18,19) |
InChI Key |
XMAVZCCINJYMNG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O |
Canonical SMILES |
CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O |
synonyms |
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

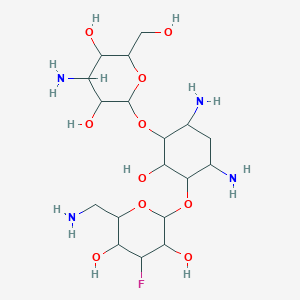
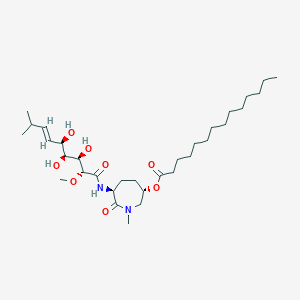
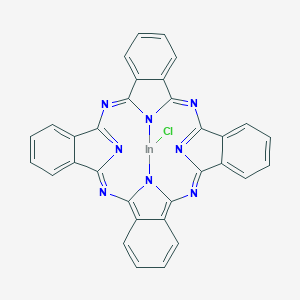
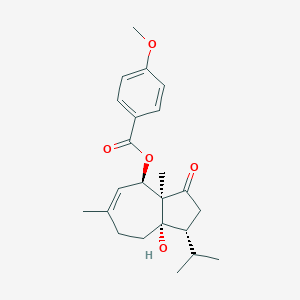
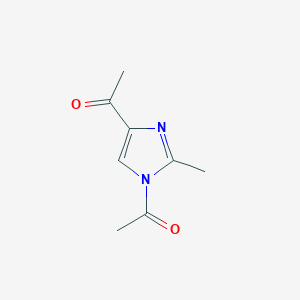
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
